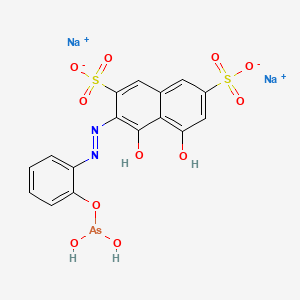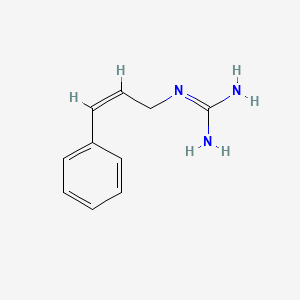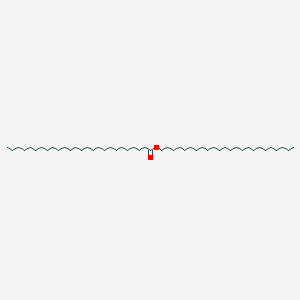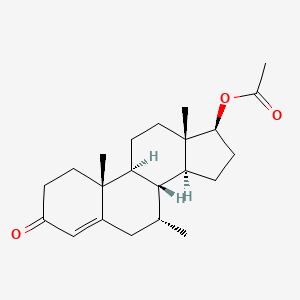
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetates using acetic anhydride.
Methylation: Introduction of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above but optimized for higher yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is used as a precursor for the synthesis of other steroid compounds. It is also studied for its reactivity and potential as a building block for complex molecules.
Biology
In biology, this compound is studied for its effects on cellular processes and its potential as a tool for understanding hormone action and regulation.
Medicine
In medicine, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions related to hormone imbalances.
Industry
In industry, this compound may be used in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include:
Androgen Receptor Activation: Binding to androgen receptors and influencing gene transcription.
Signal Transduction Pathways: Activation of downstream signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural androgen hormone with similar structure and function.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Propriétés
Numéro CAS |
7100-33-6 |
|---|---|
Formule moléculaire |
C22H32O3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13-11-15-12-16(24)7-9-21(15,3)18-8-10-22(4)17(20(13)18)5-6-19(22)25-14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
SFECWQWNBHMGCT-JTIIFYKTSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C)C |
SMILES canonique |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


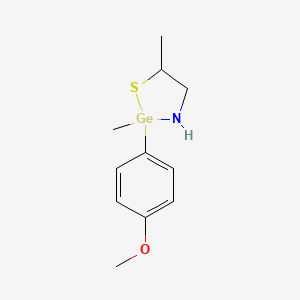


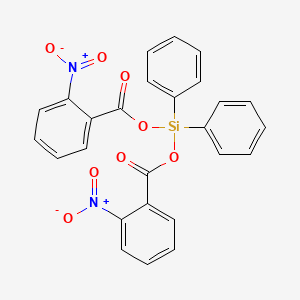
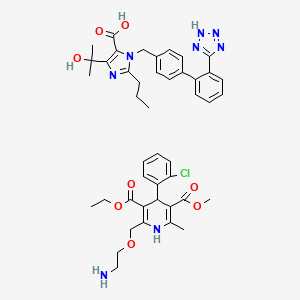
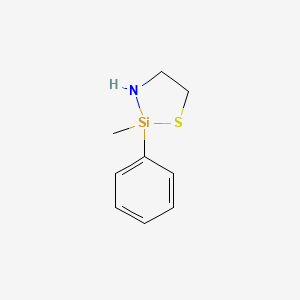

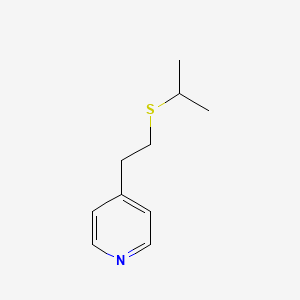

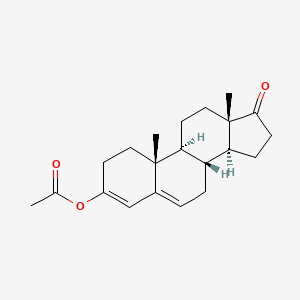
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
